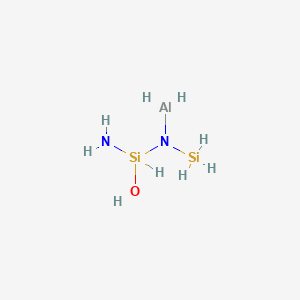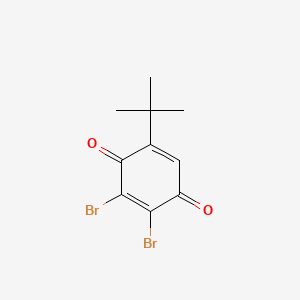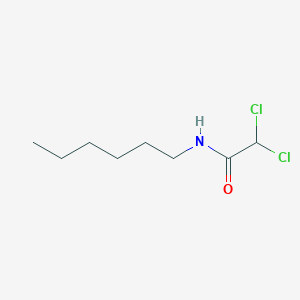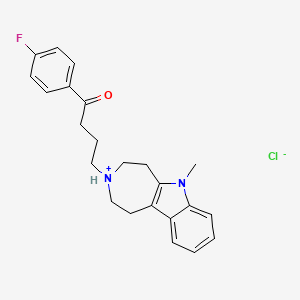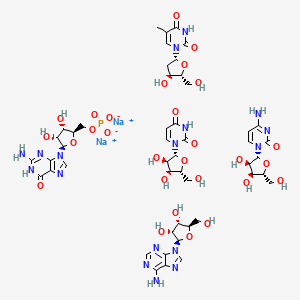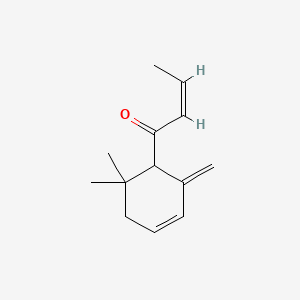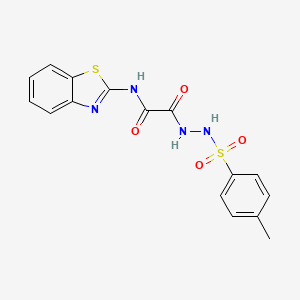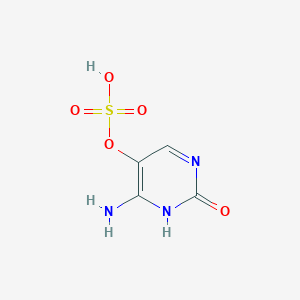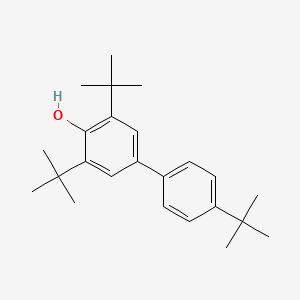
3,4',5-Tris(1,1-dimethylethyl)(1,1'-biphenyl)-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol is a complex organic compound characterized by its biphenyl structure with three tert-butyl groups attached at the 3, 4’, and 5 positions, and a hydroxyl group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through subsequent hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like column chromatography are often employed to ensure high-quality production.
化学反应分析
Types of Reactions
3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the tert-butyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while substitution reactions can introduce various functional groups into the biphenyl structure.
科学研究应用
3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4’,5-Tris(1,1-dimethylethyl)(1,1’-biphenyl)-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and tert-butyl groups play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
2,4,6-Tris(1,1-dimethylethyl)phenol: Similar structure but with a single phenyl ring.
4,4’-Bis(1,1-dimethylethyl)biphenyl: Lacks the hydroxyl group.
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Similar functional groups but different overall structure.
属性
CAS 编号 |
6257-39-2 |
|---|---|
分子式 |
C24H34O |
分子量 |
338.5 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(4-tert-butylphenyl)phenol |
InChI |
InChI=1S/C24H34O/c1-22(2,3)18-12-10-16(11-13-18)17-14-19(23(4,5)6)21(25)20(15-17)24(7,8)9/h10-15,25H,1-9H3 |
InChI 键 |
USTAEAIVHPZIQS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


